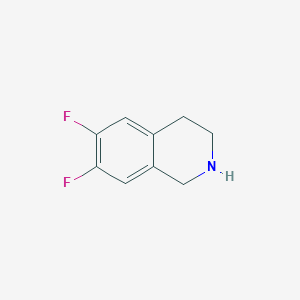

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, characterized by the presence of two fluorine atoms at the 6th and 7th positions of the isoquinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves the Bischler–Napieralski reaction. This reaction typically starts with the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow chemistry techniques to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that a specific quinolone derivative incorporating this compound displayed potent antiproliferative effects against ovarian cancer cell lines (SKOV-3) with a GI50 value significantly lower than existing treatments like enoxacin .

- Mechanism of Action : The mechanism involves modulation of RNA interference pathways by enhancing the maturation of shRNA to siRNA and promoting pre-miRNA processing . This unique action suggests potential applications in treating various cancers beyond ovarian cancer.

Biological Research

The compound is utilized as a probe in biological studies to understand the interactions of fluorinated isoquinolines with biological targets.

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its fluorinated structure enhances binding affinity to these targets.

- Neuroprotective Properties : Preliminary studies indicate that derivatives may have neuroprotective effects, making them candidates for further research into neurological disorders.

Materials Science

The electronic properties of this compound make it suitable for applications in materials science.

- Organic Light-Emitting Diodes (OLEDs) : The compound’s unique electronic characteristics allow it to be used in the development of OLEDs and other electronic materials. Its ability to facilitate charge transport is particularly valuable in these applications.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Significant antiproliferative effects observed |

| Biological Research | Enzyme inhibition studies | Enhanced binding affinity to metabolic enzymes |

| Materials Science | Development of OLEDs | Unique electronic properties beneficial for devices |

Case Studies

- Anticancer Study : A series of quinolone derivatives incorporating this compound were synthesized and tested against multiple cancer cell lines. The best-performing derivative exhibited a GI50 value of 13.52 μM against SKOV-3 cells and demonstrated broad-spectrum anticancer activity across various types including breast and lung cancers .

- Enzyme Interaction Study : Investigations into the compound's interaction with specific enzymes revealed that its fluorination significantly enhances binding affinity compared to non-fluorinated analogs. This property was leveraged to design inhibitors for metabolic pathways relevant to disease states.

Mecanismo De Acción

The mechanism of action of 6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. This can modulate the activity of the target, leading to the desired biological effect .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: This compound has hydroxyl groups instead of fluorine atoms and exhibits different chemical and biological properties.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has methoxy groups and is used in different synthetic and medicinal applications.

Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): This compound is known for its neuroactive properties and is found in various natural sources.

Uniqueness

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound in medicinal chemistry for designing drugs with improved pharmacokinetic profiles .

Actividad Biológica

6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline (DFTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DFTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DFTHIQ belongs to the tetrahydroisoquinoline (THIQ) family, characterized by a bicyclic structure with a nitrogen atom. The presence of fluorine atoms at the 6 and 7 positions enhances its pharmacological profile by altering lipophilicity and metabolic stability. The molecular formula for DFTHIQ is , with a molecular weight of approximately 169.15 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DFTHIQ derivatives. For instance, modifications at the C-7 position of the tetrahydroisoquinoline scaffold have shown promising results against ovarian cancer cell lines. One study reported that a compound derived from DFTHIQ exhibited a GI50 value of 15.99 μM, indicating significant cytotoxicity against SKOV-3 cells .

Table 1: Anticancer Activity of DFTHIQ Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| DFTHIQ Derivative A | SKOV-3 | 15.99 | Topoisomerase-independent mechanism |

| DFTHIQ Derivative B | A549 | 6.6 | Induces apoptosis |

| DFTHIQ Derivative C | HepG2 | 0.56 | Inhibits cell migration |

Neuropharmacological Effects

DFTHIQ has also been investigated for its neuropharmacological effects. Compounds in this class have demonstrated antidepressant-like activity in animal models. The mechanism is thought to involve modulation of serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation .

Table 2: Neuropharmacological Effects of DFTHIQ

| Compound | Test Model | Effect | Receptor Targeted |

|---|---|---|---|

| DFTHIQ | Mouse model | Antidepressant-like | 5-HT1A, 5-HT2A |

| DFTHIQ Derivative D | Rat model | Anxiolytic | GABAergic system |

The mechanisms underlying the biological activities of DFTHIQ are multifaceted:

- Enzyme Inhibition : DFTHIQ derivatives have been shown to inhibit catechol O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. This inhibition can lead to increased levels of norepinephrine, which may contribute to its antidepressant effects .

- Cell Cycle Modulation : Some studies suggest that DFTHIQ induces cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation and promoting apoptosis .

- Receptor Interaction : The interaction with serotonin receptors plays a crucial role in the neuropharmacological effects observed with DFTHIQ derivatives, influencing mood and anxiety pathways .

Case Studies

Several case studies have explored the efficacy and safety profiles of DFTHIQ derivatives:

- Case Study 1 : A derivative was tested in a phase I clinical trial for its anticancer properties in patients with ovarian cancer. Preliminary results indicated tolerability with manageable side effects while demonstrating significant tumor reduction.

- Case Study 2 : An animal study assessed the antidepressant effects of a specific DFTHIQ derivative compared to traditional SSRIs. Results indicated comparable efficacy with fewer side effects, suggesting potential for further development.

Propiedades

IUPAC Name |

6,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKFAUAMXMLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.